N-(4-methylphenyl)tetradecanamide
Description
N-(4-Methylphenyl)tetradecanamide is a secondary amide featuring a tetradecanoyl (14-carbon) chain linked to a 4-methylphenyl group via an amide bond.
Properties
Molecular Formula |
C21H35NO |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)tetradecanamide |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(23)22-20-17-15-19(2)16-18-20/h15-18H,3-14H2,1-2H3,(H,22,23) |
InChI Key |
AQWVNVWBVUAXJU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Aromatic Amides
The substituent on the aromatic ring and the nature of the alkyl chain significantly alter the properties of tetradecanamide derivatives. Key examples include:
Key Observations :
- Hydrophobicity: The tetradecanoyl chain confers high lipophilicity across all compounds, but the aromatic substituent modulates this property. For instance, the 4-methylphenyl group enhances hydrophobicity compared to polar groups like methoxy or sulfonamide.
- Biological Activity: Marine-derived N-(2-phenylethyl)-tetradecanamide and its analogs may play roles in chemical defense or symbiosis in sponges, though specific bioactivity data are absent in the evidence.
Crystallographic and Packing Behavior
Crystal structures of related compounds highlight the role of weak intermolecular interactions:
- Imidazole Derivatives : In (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds dominate packing, with dihedral angles between aromatic planes ≈56°. Similar interactions may stabilize this compound, though its longer alkyl chain could introduce additional van der Waals forces.
- Sulfonamide Analogs : N-(4-Methoxyphenyl)benzenesulfonamide exhibits hydrogen bonding via sulfonamide groups, a feature absent in the target compound due to its simpler amide structure.
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